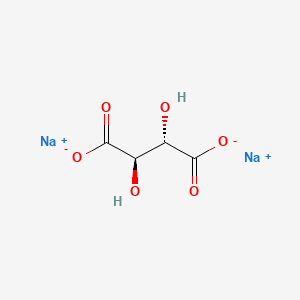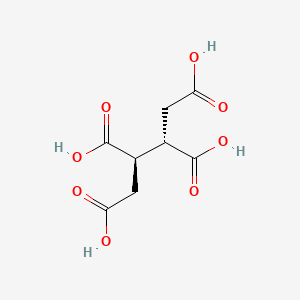
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride
Descripción general
Descripción
“(2-Fluoro-4-methylphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 5052-05-1 . It has a molecular weight of 176.62 and its IUPAC name is 1-(2-fluoro-4-methylphenyl)hydrazine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4-methylphenyl)hydrazine hydrochloride” is C7H10ClFN2 . The InChI code for this compound is 1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methylphenyl)hydrazine hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Fluorescent Probes for Hydrazine Detection
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride is significantly used in the development of fluorescent probes for hydrazine detection. These probes are vital for monitoring hydrazine due to its toxic nature and environmental impact. For instance, a study by Zhu et al. (2019) describes a ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety for N2H4 detection, highlighting its low cytotoxicity and high sensitivity (Zhu et al., 2019). Another research by Chen et al. (2017) developed a turn-on fluorescent probe based on ESIPT and ICT mechanisms, demonstrating high sensitivity and selectivity for hydrazine detection (Chen et al., 2017).
Synthesis and Antitumor Activity
This compound is also involved in synthesizing various derivatives with potential antitumor activities. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating its efficacy in inhibiting cancer cell proliferation (Hao et al., 2017).
Antimicrobial and Antitubercular Activities
Studies like the one by Dinnimath et al. (2011) focus on synthesizing Schiff's bases and thiazolidin-4-ones from 3-chloro-4-fluoro phenyl hydrazine, revealing their significant antimicrobial and antitubercular activities (Dinnimath et al., 2011).
Kinetic Studies in Chemical Reactions
The kinetic aspects of chemical reactions involving hydrazines are also a focus of research. Athanasiou-Malaki and Koupparis (1989) described a method for determining hydrazines and related compounds using a fluoride-selective electrode, contributing to the understanding of the kinetics of these reactions (Athanasiou-Malaki & Koupparis, 1989).
Molecular Docking and Dynamics Studies
Molecular docking and dynamics studies, as demonstrated by Mary et al. (2021), involve the analysis of hydrazine derivatives for their potential biological activities. Their research suggests the utility of these compounds in developing antitumor agents (Mary et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride, like other hydrazine derivatives, can undergo nucleophilic addition reactions . The compound reacts with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction is essentially irreversible and results in the formation of a new compound .
Biochemical Pathways
The formation of hydrazones can impact various biochemical pathways, depending on the nature of the carbonyl compound involved .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound has a moderate lipophilicity, which can influence its distribution within the body .
Result of Action
The formation of hydrazones can potentially alter the function of proteins or other biomolecules, leading to changes in cellular processes .
Action Environment
The action of (2-Fluoro-4-methylphenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere to maintain its stability . Additionally, the compound’s solubility can influence its bioavailability and efficacy .
Propiedades
IUPAC Name |
(2-fluoro-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZJMAPHJZMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697625 | |
| Record name | (2-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride | |
CAS RN |
5052-05-1 | |
| Record name | (2-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)




![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)



